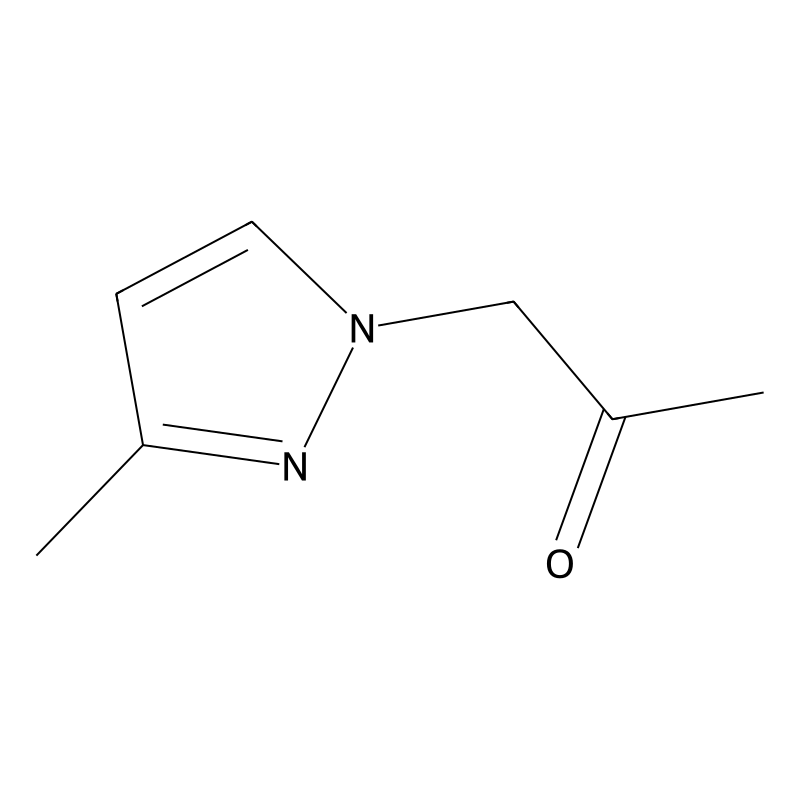1-(3-methyl-1H-pyrazol-1-yl)acetone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use as a Building Block in Medicinal Chemistry
1-(3-Methyl-1H-pyrazol-1-yl)acetone finds application in medicinal chemistry as a building block for the synthesis of diverse heterocyclic compounds with potential therapeutic properties. The pyrazole ring and the ketone functionality present in the molecule offer versatile reaction sites for further chemical modifications, allowing the creation of a wide range of analogs. For instance, a study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 1-(3-methyl-1H-pyrazol-1-yl)acetone derivatives as potential anticonvulsant agents [].
Potential Applications in Material Science
Limited research suggests that 1-(3-methyl-1H-pyrazol-1-yl)acetone might hold potential for applications in material science. A study published in Inorganica Chimica Acta investigated the use of the molecule as a ligand for the preparation of metal complexes with potential applications in catalysis and luminescent materials []. However, further research is needed to fully explore and validate these potential applications.
Research on Biological Activity
While the specific biological activity of 1-(3-methyl-1H-pyrazol-1-yl)acetone itself remains largely unexplored, research has been conducted on its derivatives. As mentioned earlier, studies have investigated the anticonvulsant properties of derivatives, highlighting the potential for further exploration of the core structure's biological activity [].








